molecular formula C27H26N2O2 B15009545 [1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](2-methylphenyl)methanone

[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](2-methylphenyl)methanone

Cat. No.: B15009545
M. Wt: 410.5 g/mol
InChI Key: RDUJUPNTEPDOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone: is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of alkaloids that have a wide range of biological activities. This particular compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methylphenyl group attached to a beta-carboline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multiple steps. One common method includes the condensation of an appropriate indole derivative with an aldehyde or ketone, followed by cyclization and further functionalization to introduce the ethoxyphenyl and methylphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the beta-carboline core.

    Substitution: Various substitution reactions can occur, particularly on the phenyl rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone apart is its specific functional groups, which confer unique chemical and biological properties. The presence of the ethoxyphenyl and methylphenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C27H26N2O2/c1-3-31-20-14-12-19(13-15-20)26-25-23(22-10-6-7-11-24(22)28-25)16-17-29(26)27(30)21-9-5-4-8-18(21)2/h4-15,26,28H,3,16-17H2,1-2H3

InChI Key

RDUJUPNTEPDOHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=CC=C4C)C5=CC=CC=C5N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.